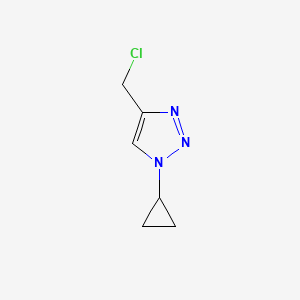

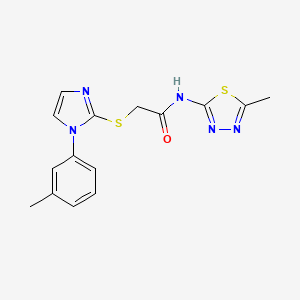

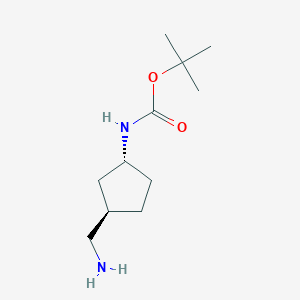

2-(4-chlorophenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide derivatives, including structures similar to "2-(4-chlorophenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide," are of significant interest in the field of medicinal chemistry due to their potential biological activities. Research in this area focuses on the synthesis, characterization, and evaluation of these compounds for various applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar N-phenyl acetamide compounds involves reactions between chlorophenol and N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate. The optimization of reaction conditions such as temperature, time, and reactant ratio plays a crucial role in maximizing yields (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including chlorophenyl and pyrrolidinyl groups, is often characterized using crystallography. These structures reveal intricate details about molecular conformation, hydrogen bonding, and intermolecular interactions, crucial for understanding their chemical behavior and potential biological activity (B. Narayana et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including oxidative cyclizations and reactions with carbonyl compounds, leading to the formation of structurally diverse and potentially biologically active compounds. These reactions are influenced by factors like the choice of oxidant and reaction conditions, which determine the types and yields of products formed (Sylvie L. Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications. Studies often involve detailed crystallography to elucidate the arrangement and interactions within the crystal lattice (K. Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of acetamide derivatives are influenced by their functional groups and molecular structure. Investigations into these properties include studies on the compound's reactivity towards various chemical reagents, stability under different conditions, and interactions with biological targets. Such analyses are crucial for the development of new compounds with desired biological activities (P. Jansukra et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Antibacterial Agents : Compounds similar to "2-(4-chlorophenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide" have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. QSAR studies highlight the structural and physicochemical parameters influencing their activity (Desai et al., 2008).

Oxidation Reactions : Research on olefins with α-cyanoacetamide in the presence of manganese(III) acetate has led to the formation of various compounds, including 2-butenamides and 2-buten-4-olides. These findings contribute to the understanding of oxidation processes and the synthesis of novel compounds (Sato et al., 1987).

Supramolecular Assembly : Studies on similar chlorophenyl compounds have explored the role of hydrogen bonds in forming three-dimensional architectures, offering insights into molecular assembly and potential applications in material science (Hazra et al., 2014).

Vibrational Spectroscopic Analysis : The vibrational signatures of related compounds have been characterized using Raman and Fourier transform infrared spectroscopy, supporting the understanding of molecular vibrations and their impact on chemical properties (Jenepha Mary et al., 2022).

Pharmaceutical Research

- Molecular Docking and Anti-inflammatory Drugs : Research into indole acetamide derivatives has shown potential anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This suggests applications in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Materials Science

- Controlled-Release Herbicides : Research on derivatives of phenoxyacetamide as potential pesticides has been conducted, providing new insights into the design of controlled-release formulations for agricultural applications (Olszewska et al., 2011).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-13-3-9-16(10-4-13)24-12-17(22)20-14-5-7-15(8-6-14)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWGJMUYZPBYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)